molecular formula C7H5F3OS B1600292 Phenyl trifluoromethyl sulfoxide CAS No. 703-18-4

Phenyl trifluoromethyl sulfoxide

Cat. No. B1600292
CAS RN: 703-18-4
M. Wt: 194.18 g/mol
InChI Key: WZAJOJWOOXXUCT-UHFFFAOYSA-N
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Description

Phenyl trifluoromethyl sulfoxide is a chemical compound with the molecular formula C7H5F3OS . It is also known by other names such as Trifluoromethylsulfinylbenzene and Phenyl trifluoromethyl sulphoxide .


Synthesis Analysis

Trifluoromethyl sulfoxides, including this compound, can be synthesized through an interrupted Pummerer reaction . A new method has been developed for the generation of trifluoromethylcopper (“CuCF3”) species from readily available this compound .


Molecular Structure Analysis

The molecular weight of this compound is 194.18 g/mol . The IUPAC name is trifluoromethylsulfinylbenzene . The InChI code is 1S/C7H5F3OS/c8-7(9,10)12(11)6-4-2-1-3-5-6/h1-5H .


Chemical Reactions Analysis

Trifluoromethyl sulfoxides, including this compound, engage in metal-free C−H trifluoromethylthiolation with a range of (hetero)arenes . The “CuCF3” reagent, generated from this compound, can be applied in efficient trifluoromethylations of aryl iodides and activated aryl bromides .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 194.18 g/mol . It has a complexity of 172 and a topological polar surface area of 36.3 Ų . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 5 .

Scientific Research Applications

Copper-mediated Trifluoromethylation

Phenyl trifluoromethyl sulfoxide serves as a precursor for generating trifluoromethylcopper (CuCF3) species, which are used in the efficient trifluoromethylation of aryl iodides and activated aryl bromides. This process does not require additional ligands, and CuCF3 can also undergo oxidative cross-coupling with terminal alkynes and arylboronic acids, showcasing its utility in creating trifluoromethylated compounds with potential applications in pharmaceuticals and agrochemicals (Li et al., 2015).

Nucleophilic Trifluoromethylation

The compound has been used for nucleophilic trifluoromethylation of carbonyl compounds, disulfides, and other electrophiles, acting as a CF3(-) synthon. This methodology provides a convenient route for efficient trifluoromethylation, broadening the scope of synthesizing fluorine-containing molecules which are highly valuable in developing new materials and medicinal compounds (Prakash et al., 2003).

Waste Processing and Material Stability

In the field of nuclear waste management, phenyl trifluoromethyl sulfone (related to sulfoxide) has been investigated as an inert diluent in processes aimed at isolating and recovering cesium and strontium from highly radioactive waste. This research is crucial for the safe and efficient disposal of nuclear waste, highlighting the compound's importance in environmental protection and sustainability efforts (Sinha et al., 2011).

Polymerization and Material Synthesis

Methyl phenyl sulfoxide has been utilized in the synthesis of novel materials, such as during its self-polycondensation in acidic conditions to produce poly(methylsulfonio-1,4-phenylene triflate). This process demonstrates the compound's role in developing new polymeric materials with potential applications in various fields, including electronics and materials science (Miyatake et al., 2001).

Electrolyte Additives for Battery Technology

Phenyl vinyl sulfone, a derivative of phenyl sulfoxide, has been explored as a novel electrolyte additive for improving the performance of lithium-rich cathode materials in batteries. This additive helps construct a protective interface film on the cathode, enhancing the battery's capacity retention and demonstrating the compound's potential in advancing energy storage technologies (Zheng et al., 2016).

Mechanism of Action

Target of Action

Phenyl trifluoromethyl sulfoxide is primarily used in the field of organic synthesis . It is involved in the generation of trifluoromethylcopper (“CuCF3”) species . The primary targets of this compound are aryl iodides and activated aryl bromides .

Mode of Action

This compound interacts with its targets through a process called trifluoromethylation . In this process, trifluoromethylcopper (“CuCF3”) species, generated from this compound, can be applied in efficient trifluoromethylations of aryl iodides and activated aryl bromides in the absence of additional ligands . Furthermore, the “CuCF3” species can also undergo oxidative cross-coupling with terminal alkynes and arylboronic acids .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are primarily related to the trifluoromethylation of aryl iodides and activated aryl bromides . This compound can also participate in the oxidative cross-coupling with terminal alkynes and arylboronic acids . Another pathway involves the formation of electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .

Pharmacokinetics

The trifluoromethylsulfanyl group (scf3) in similar compounds has been noted for its high lipophilicity parameter (144) and strong electron-withdrawing effect , which may influence the ADME properties of this compound.

Result of Action

The result of the action of this compound is the efficient trifluoromethylation of aryl iodides and activated aryl bromides . This leads to the formation of new compounds with trifluoromethyl groups, which are often used in medicinal and agricultural chemistry due to their enhanced lipophilicity and metabolic stability .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of light and the type of solvent used. For instance, arylthiolate anions can form EDA complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular SET reaction under visible light irradiation . Additionally, trifluoroacetic acid can be used as an activating solvent that enables non-catalyzed oxidation and increases selectivity for sulfoxide formation .

Safety and Hazards

Phenyl trifluoromethyl sulfoxide should be handled with personal protective equipment and used only in well-ventilated areas . Contact with skin, eyes, and clothing should be avoided. It should not be ingested or inhaled .

Future Directions

Trifluoromethyl sulfoxides, including Phenyl trifluoromethyl sulfoxide, are expected to find application in other trifluoromethylthiolation reactions in the future .

properties

IUPAC Name

trifluoromethylsulfinylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3OS/c8-7(9,10)12(11)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAJOJWOOXXUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20430769
Record name PHENYL TRIFLUOROMETHYL SULFOXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

703-18-4
Record name PHENYL TRIFLUOROMETHYL SULFOXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl Trifluoromethyl Sulfoxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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